molecular formula C9H8N2O2 B1335650 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol CAS No. 49787-02-2

4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol

Cat. No. B1335650
CAS RN: 49787-02-2
M. Wt: 176.17 g/mol
InChI Key: CUCWKDHLIRIVLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various 1,3,4-oxadiazole derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties involved reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid in the presence of phosphorus oxychloride . Similarly, other research has focused on synthesizing novel compounds such as (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4Hbenzo[b][1,4] oxazin-4-yl)acetate derivatives , and N'-(5-aryl-1,3,4-oxadiazol-2-yl)phenoxyacetylthioureas . These syntheses typically involve multi-step reactions and are characterized by spectroscopic methods such as IR, NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed using various spectroscopic techniques and, in some cases, single-crystal X-ray diffraction. For example, a Schiff base 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol was characterized by FT-IR, MS, NMR, and X-ray diffraction . Theoretical studies using density functional theory (DFT) have also been employed to optimize molecular geometries and compare them with experimental data, as seen in the synthesis of 4-Chloro-2,6-Bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is explored through their interactions with various agents. For instance, two novel anion sensors containing 1,3,4-oxadiazole groups were investigated for their colorimetric properties in detecting fluoride ions, demonstrating a change from colorless to yellow upon addition of F⁻ . Additionally, the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues involved docking studies to assess their potential as tubulin inhibitors, indicating their reactivity with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are closely related to their structure and substituents. Compounds with antioxidant properties, such as those synthesized in , were evaluated using DPPH and FRAP assays, showing significant free-radical scavenging ability. The luminescent properties of certain compounds, such as the 6-(2-substituted-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidine fluorescent compounds, were investigated, revealing intense blue to yellow-green fluorescence in different solvents . The antimicrobial activities of 2-substituted [4-(1,3,4-oxadiazol-2-yl methyl)] phthalazin-1(2H)-one derivatives were also screened, with several compounds showing activity against bacteria and fungi .

Scientific Research Applications

Chemosensors Development

Researchers have explored the use of 1,3,4-oxadiazole derivatives in the development of selective chemosensors. For instance, two novel anion sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups have been reported, demonstrating notable spectroscopic and colorimetric properties for fluoride sensing. These molecules exhibit color changes from colorless to yellow and different optical shifts upon the addition of fluoride, showcasing their potential in sensory applications (Ma et al., 2013).

Organic Light-Emitting Diodes (OLEDs)

The use of 1,3,4-oxadiazole derivatives as ancillary ligands in organic light-emitting diodes (OLEDs) has been explored. Specifically, derivatives such as 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol have been utilized in the development of heteroleptic iridium(III) complexes for green phosphors in OLEDs. These compounds exhibit high photoluminescence quantum efficiency and have shown promising performance in OLED devices, indicating their potential in display and lighting technologies (Jin et al., 2014).

Corrosion Inhibition

The derivatives of 1,3,4-oxadiazole, such as benzimidazole bearing oxadiazoles, have been studied for their corrosion inhibition properties. These compounds have been assessed for their ability to protect mild steel in acidic environments, demonstrating their potential as corrosion inhibitors in industrial applications. Their protective mechanism involves the formation of a protective layer on the steel surface, as evidenced by various physicochemical and theoretical studies (Ammal et al., 2018).

Antioxidant and Antimicrobial Activities

1,3,4-Oxadiazole derivatives have also been investigated for their antioxidant and antimicrobial properties. For example, new oxadiazole derivatives bearing 2,6-di-tert-butylphenol moieties were synthesized and evaluated for their antioxidant activity, demonstrating significant free-radical scavenging ability (Shakir et al., 2014). Additionally, the synthesis and antimicrobial assessment of novel coumarins featuring 1,2,4-oxadiazole have been reported, indicating some compounds exhibit promising antimicrobial activities (Krishna et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for this compound are not provided in the search results, oxadiazole derivatives are a topic of ongoing research due to their diverse biological activities . They are being explored for potential applications in the development of new therapeutic agents .

properties

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-10-9(11-13-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCWKDHLIRIVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70421945
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol

CAS RN

49787-02-2
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Sadek, KMS Fahelelbom - Molecules, 2011 - mdpi.com
A series of 1,3-oxazole, 1,3-thiazole, isomeric 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3,4-tetrazole heterocycles was synthesized. All the compounds shared as a common feature …
Number of citations: 42 www.mdpi.com
S Graßmann, B Sadek, X Ligneau, S Elz… - European journal of …, 2002 - Elsevier
Histamine H 3 receptors are critically involved in the pathophysiology of several disorders of the central nervous system (CNS). Among other families of H 3 -receptor ligands, the …
Number of citations: 63 www.sciencedirect.com
KC Nguyen - 2017 - search.proquest.com
A novel hypervalent iodine (III) compound-pseudocyclic benziodoxole triflate (IBAOTf)-was prepared, isolated, identified and tested for its reactivity over various reactions in our previous …
Number of citations: 3 search.proquest.com

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